molecular formula C5H8F2N2 B2556652 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile CAS No. 1248187-09-8

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile

Cat. No. B2556652
CAS RN: 1248187-09-8
M. Wt: 134.13
InChI Key: BNQFMHRMFZHPOT-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile is a chemical compound with the CAS Number: 1248187-09-8 . It has a molecular weight of 134.13 . The IUPAC name for this compound is [(2,2-difluoroethyl)(methyl)amino]acetonitrile . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F2N2/c1-9(3-2-8)4-5(6)7/h5H,3-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 134.13 .

Scientific Research Applications

Hydrophilic Interaction Chromatography

Stationary and Mobile Phases in Hydrophilic Interaction Chromatography: A Review

  • This research discusses the use of hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples. HILIC is characterized by its use of polar columns and aqueous-organic mobile phases rich in organic solvents like acetonitrile. It highlights the technique's utility in enhancing ionization for mass spectrometry, which could be relevant for analyzing compounds like 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile (Jandera, 2011).

Environmental Degradation of Fluorinated Compounds

Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment: A Review

  • This review addresses the biodegradation pathways of polyfluoroalkyl chemicals, which are precursors to perfluoroalkyl acids (PFAAs), including insights into microbial degradation in various environmental matrices. Understanding the degradation of complex fluorinated compounds can inform environmental management strategies for related substances (Liu & Mejia Avendaño, 2013).

Analyte pH and pKa in HPLC

On the Effect of Organic Solvent Composition on the pH of Buffered HPLC Mobile Phases and the pKa of Analytes—A Review

  • This study provides a model for predicting the pH of HPLC mobile phases and the pKa of analytes, which is crucial for understanding the ionization and, consequently, the chromatographic behavior of compounds including fluorinated ones in mixed organic-aqueous mobile phases (Subirats, Rosés, & Bosch, 2007).

Safety and Hazards

The safety data sheet for 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

properties

IUPAC Name

2-[2,2-difluoroethyl(methyl)amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2/c1-9(3-2-8)4-5(6)7/h5H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFMHRMFZHPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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